molecular formula C10H13NO5S B4424472 methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate

methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate

Cat. No.: B4424472
M. Wt: 259.28 g/mol
InChI Key: GTUWALDPIDUBBV-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group, a methylsulfonylamino group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The amino group is sulfonylated using methylsulfonyl chloride in the presence of a base like pyridine to form the methylsulfonylamino derivative.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of sulfonylamino derivatives.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can also participate in interactions through its electron-donating properties, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the sulfonylamino group, making it less reactive in certain biological contexts.

    Methyl 3-[(methylsulfonyl)amino]benzoate: Lacks the methoxy group, affecting its electron-donating properties and reactivity.

    Methyl 4-methoxy-3-aminobenzoate: Lacks the sulfonyl group, altering its hydrogen bonding capabilities.

Uniqueness: Methyl 4-methoxy-3-[(methylsulfonyl)amino]benzoate is unique due to the presence of both the methoxy and sulfonylamino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 3-(methanesulfonamido)-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-15-9-5-4-7(10(12)16-2)6-8(9)11-17(3,13)14/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUWALDPIDUBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 3-amino-4-methoxybenzoate (prepared in an analogous manner to that described in Scheme 17, Step 1) (2.00 g, 11.04 mmol) in dry pyridine (25 ml) was cooled to 0° C.; methanesulfonyl chloride (1.115 ml, 14.35 mmol) was added drop wise, and the mixture was warmed to RT and stirred for 3 hours. The solvent was evaporated under vacuum, and the residue was partitioned between DCM and HCl 2N. The organic layer was washed with brine and dried over Na2SO4; the solvent was removed; and the residue was triturated with iPr2O to give methyl 4-methoxy-3-(methylsulfonamido)benzoate (2.6 g, 10.03 mmol, 91% yield, MS/ESI+ 260.1 [MH]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.115 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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